(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-3-4-5-6-7-8-10-19-17(20)15(13-18)12-16-14(2)9-11-21-16/h9,11-12H,3-8,10H2,1-2H3,(H,19,20)/b15-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWULFFRAGLSA-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=C(C=CS1)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C/C1=C(C=CS1)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide typically involves the reaction of 3-methylthiophene-2-carboxaldehyde with appropriate reagents under controlled conditions. The preparation methods may include:
Synthetic Routes: The compound can be synthesized through a multi-step process involving the formation of intermediates such as 3-methylthiophene-2-carboxaldehyde.
Reaction Conditions: The reactions often require specific conditions such as the presence of a base, controlled temperature, and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Chemical Reactions Analysis
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Reagents such as bases, acids, and oxidizing or reducing agents are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide is utilized in the synthesis of various thiophene-based compounds. Its electron-rich structure makes it suitable for developing chemosensors and conducting polymers.
Biology
The compound exhibits potential biological activities, making it relevant in pharmacological studies:
- Antibacterial Activity: Derivatives of this compound have shown effectiveness against common bacterial strains.
- Antifungal Properties: Research indicates potential efficacy against fungal pathogens.
- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, highlighting its therapeutic potential in oncology.
Medicine
In medicinal chemistry, this compound is being explored for its ability to interact with biological receptors, influencing various biochemical pathways. Its derivatives are considered for developing treatments targeting infections and cancer.
Material Science
This compound is also significant in material chemistry for creating advanced materials with unique electronic properties. Its application in organic electronics and photovoltaic devices is under investigation due to its favorable charge transport characteristics.
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated selective cytotoxicity towards breast and lung cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
Research conducted on the antibacterial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was found to be comparable to existing antibiotics, indicating its potential as an alternative therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide involves its interaction with molecular targets and pathways. The compound’s electron-rich thiophene ring allows it to interact with biological receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide are best understood in comparison to analogous acrylamide derivatives. Below is a systematic analysis of key analogs, focusing on substituent effects, physicochemical properties, and synthetic pathways.
Structural Variations and Substituent Effects
Key Observations:
- Thiophene vs.
- Alkyl Chain Length : The octyl chain in the target compound increases lipophilicity (logP ~5.2 estimated) compared to shorter-chain analogs (e.g., ethyl or methyl derivatives), which may improve membrane permeability but reduce aqueous solubility .
- Electron-Withdrawing Groups: The cyano group at the α-position is conserved across analogs, stabilizing the enamide structure and facilitating nucleophilic additions.
Physicochemical and Pharmacological Properties
- Solubility : Compounds with polar substituents (e.g., 866156-40-3’s hydroxy-methoxyphenyl group) exhibit higher aqueous solubility than the hydrophobic octyl chain-containing target compound .
- Bioactivity : Thiazole-containing derivatives (e.g., 468770-31-2) show reported activity as kinase inhibitors, suggesting that the target compound’s thiophene moiety may similarly interact with enzyme active sites .
- Thermal Stability : The octyl chain may confer higher thermal stability compared to shorter alkyl analogs, as observed in differential scanning calorimetry (DSC) studies of related acrylamides .
Biological Activity
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂OS
- Molecular Weight : 278.38 g/mol
The presence of the cyano group and the thiophene ring is significant for its biological activity, influencing interactions with various biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies demonstrated its ability to modulate cytokine production in macrophages. The compound was tested for its impact on the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. The results showed a significant reduction in these cytokines at non-cytotoxic concentrations, suggesting that the compound may be useful in treating inflammatory diseases .
Table 1: Cytokine Production Modulation
| Concentration (μM) | IL-1β Production (%) | TNFα Production (%) |
|---|---|---|
| 25 | 40 | 30 |
| 50 | 60 | 50 |
| Control | 100 | 100 |
Cytotoxic Effects
In addition to its anti-inflammatory properties, this compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity, particularly against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 25 |
| A549 (Lung) | 30 |
The mechanism underlying the biological activity of this compound involves multiple pathways. Molecular docking studies suggest strong binding affinity to key inflammatory mediators such as COX-2 and iNOS, which are crucial in the inflammatory response . The compound's ability to inhibit these targets could explain its efficacy in reducing inflammation.
Case Studies
In a recent study involving animal models, this compound was administered at varying doses to assess its anti-edematogenic effects. The results indicated a significant reduction in paw edema comparable to standard anti-inflammatory drugs like dexamethasone .
Table 3: Anti-edematogenic Activity Results
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 5 | 30 |
| 10 | 50 |
| 50 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
